molecular formula C10H10ClNO4 B5011200 (5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid

(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid

Cat. No. B5011200
M. Wt: 243.64 g/mol
InChI Key: HFPBBBRKXPTIFX-UHFFFAOYSA-N
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Description

“(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C10H9ClNO4 . It is also known as “1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid” and has a CAS Number of 39059-06-8 .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has an average mass of 242.636 Da and a monoisotopic mass of 242.022552 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It may interact with other molecules in a variety of ways, depending on its chemical structure and the environment .

Future Directions

The future directions for research on this compound could include studying its potential applications in various fields, such as medicine or materials science. Further studies could also explore its physical and chemical properties in more detail .

properties

IUPAC Name

2-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1,6-7H,2-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPBBBRKXPTIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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